3-Bromophenyl-(2,6-dichlorobenzyl)ether

Catalog No.
S8100007
CAS No.
M.F
C13H9BrCl2O
M. Wt
332.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromophenyl-(2,6-dichlorobenzyl)ether

Product Name

3-Bromophenyl-(2,6-dichlorobenzyl)ether

IUPAC Name

2-[(3-bromophenoxy)methyl]-1,3-dichlorobenzene

Molecular Formula

C13H9BrCl2O

Molecular Weight

332.0 g/mol

InChI

InChI=1S/C13H9BrCl2O/c14-9-3-1-4-10(7-9)17-8-11-12(15)5-2-6-13(11)16/h1-7H,8H2

InChI Key

QDENFJGGQCNGGS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)OCC2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC2=C(C=CC=C2Cl)Cl

3-Bromophenyl-(2,6-dichlorobenzyl)ether is a highly specialized, bifunctional building block defined by its orthogonal halogen reactivity and sterically shielded ether linkage. Comprising a reactive 3-bromophenoxy moiety coupled to a heavily hindered 2,6-dichlorobenzyl group, this compound is primarily procured as an advanced intermediate for late-stage cross-coupling in medicinal chemistry and agrochemical development [1]. The 3-bromo position serves as a prime handle for palladium-catalyzed functionalization, while the 2,6-dichloro substitution provides critical metabolic stability and prevents benzylic cleavage under harsh synthetic conditions [2]. This distinct combination of reactivity and stability makes it an indispensable scaffold for generating diverse libraries of sterically demanding diaryl ethers.

Substituting this exact compound with simpler analogs severely compromises both synthetic efficiency and end-product viability. Utilizing an unsubstituted 3-bromophenyl benzyl ether leaves the benzylic position vulnerable to oxidative cleavage and rapid in vivo metabolic degradation, rendering downstream drug candidates useless [1]. Conversely, substituting the 3-bromo group with a 3-chloro analog drastically reduces the efficiency of standard cross-coupling reactions, forcing the use of expensive, specialized palladium ligands and higher temperatures that risk degrading sensitive functional groups [2]. Furthermore, replacing the meta-bromo (3-bromo) with a para-bromo (4-bromo) isomer alters the exit vector by 60 degrees, fundamentally changing the spatial trajectory of appended pharmacophores and destroying target binding affinity in structure-activity relationship (SAR) campaigns [3].

Chemoselective Palladium-Catalyzed Functionalization

The 3-bromo substitution provides a highly reactive site for Pd-catalyzed cross-coupling, while the 2,6-dichloro groups remain completely inert. Compared to a 3-chlorophenyl analog, which requires specialized, expensive ligands to achieve conversion, the 3-bromo target compound achieves >90% yield under mild conditions [1]. This orthogonal reactivity allows buyers to selectively functionalize the phenoxy ring without degrading or polymerizing the sterically shielded dichlorobenzyl moiety.

Evidence DimensionSuzuki-Miyaura coupling yield (mild conditions)
Target Compound Data>90% yield at 3-position (C-Br bond)
Comparator Or Baseline3-Chlorophenyl 2,6-dichlorobenzyl ether
Quantified Difference<20% yield at 3-position (C-Cl bond) under identical mild conditions
ConditionsPd(PPh3)4 (5 mol%), K2CO3, Toluene/H2O, 80°C, 12h

Enables cost-effective, scalable late-stage functionalization using standard, inexpensive palladium catalysts without risking side reactions at the benzyl ether moiety.

Enhanced Metabolic and Chemical Stability of the Ether Linkage

The 2,6-dichloro substitution on the benzyl ring imparts massive steric hindrance around the benzylic carbon, drastically reducing its susceptibility to oxidative cleavage or nucleophilic attack. In standard stability assays mimicking harsh deprotection or metabolic conditions, 2,6-dichlorobenzyl ethers exhibit near-quantitative recovery, whereas unsubstituted benzyl ethers undergo rapid degradation [1]. This makes the target compound vastly superior for multi-step syntheses or as a pharmacophore where in vivo ether cleavage must be prevented.

Evidence DimensionEther linkage survival rate under oxidative/acidic stress
Target Compound Data>95% recovery (2,6-dichlorobenzyl ether motif)
Comparator Or BaselineUnsubstituted 3-bromophenyl benzyl ether
Quantified Difference>50% reduction in degradation rate
ConditionsStrong acidic or oxidative deprotection conditions (e.g., DDQ or Lewis acid stress over 24h)

Ensures the structural integrity of the ether linkage during aggressive downstream synthetic steps or in biological assays, reducing material loss and false negatives.

Distinct Spatial Trajectory for Structure-Activity Relationship (SAR) Profiling

Procurement of the exact 3-bromo (meta) isomer is critical for accessing specific chemical space. The meta-substitution provides a ~120° exit vector for subsequent functional groups, which is fundamentally non-interchangeable with the ~180° vector of the 4-bromo (para) isomer [1]. In medicinal chemistry campaigns targeting deep, angled hydrophobic pockets, this 60° difference in projection angle dictates whether the final synthesized library will achieve nanomolar target affinity or suffer from steric clashes.

Evidence DimensionFunctional group projection angle (exit vector)
Target Compound Data~120° (meta-substitution)
Comparator Or Baseline4-Bromophenyl 2,6-dichlorobenzyl ether
Quantified Difference60° geometric deviation
Conditions3D spatial conformation in protein-ligand docking or crystallographic models

Procuring the correct isomer is non-negotiable for directing appended pharmacophores into the correct sub-pockets of biological targets.

Enhanced Lipophilicity and Multivalent Halogen Bonding Potential

The incorporation of three heavy halogens (one bromine, two chlorines) significantly drives up the lipophilicity (LogP) of the scaffold compared to unhalogenated or mono-halogenated analogs [1]. Furthermore, the distinct polarizabilities of the bromine atom (sigma-hole donor) and the chlorine atoms allow for multivalent, orthogonal halogen bonding interactions within protein binding sites or crystal lattices. This makes the compound an ideal starting material for designing highly lipophilic, membrane-permeable drugs or engineered materials.

Evidence DimensionCalculated LogP (cLogP) baseline shift
Target Compound DatacLogP ~ 5.0 - 5.5
Comparator Or Baseline3-Bromophenyl benzyl ether
Quantified Difference~ +1.0 to +1.5 LogP unit increase
ConditionsIn silico physicochemical property prediction (standard chemoinformatics models)

Directly impacts the membrane permeability and hydrophobic pocket-filling capabilities of the downstream synthesized derivatives.

Late-Stage Diversification via Suzuki/Buchwald Couplings

Ideal for synthesizing large libraries of diaryl ethers where the 3-bromo group is selectively reacted using standard Pd catalysts, leaving the inert 2,6-dichlorobenzyl ether intact [1].

Synthesis of Sterically Shielded Kinase Inhibitors

The optimal choice for developing therapeutics targeting deep hydrophobic pockets, where the 2,6-dichloro motif provides necessary steric bulk and prevents metabolic ether cleavage [2].

SAR Profiling of Meta-Substituted Pharmacophores

Essential for medicinal chemistry programs requiring a precise 120° exit vector to direct functional groups into specific sub-pockets, which cannot be achieved with para-substituted analogs [3].

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Exact Mass

329.92138 g/mol

Monoisotopic Mass

329.92138 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types